molecular formula C16H14FNO2 B2502168 N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-32-8

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2502168
CAS No.: 924824-32-8
M. Wt: 271.291
InChI Key: ZZZUOJADRMUBSG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide are not currently known. Given the compound’s structure, it may be involved in pathways related to the metabolism of similar compounds. More research is needed to determine the exact pathways and their downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 2-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific chromene structure combined with a fluorophenyl group, which imparts enhanced stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUOJADRMUBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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